molecular formula C12H22N2O B087573 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- CAS No. 14052-94-9

2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)-

Cat. No. B087573
CAS RN: 14052-94-9
M. Wt: 210.32 g/mol
InChI Key: FDNVDBVUIXCOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- is a chemical compound that is commonly used in scientific research. It is also known as N-Butyl-4-piperidone or NBP. This compound has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for researchers in many different fields. In

Mechanism Of Action

The mechanism of action of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- is not fully understood. However, it has been shown to interact with a variety of different molecular targets in the brain, including dopamine receptors and NMDA receptors. These interactions may contribute to the compound's neuroprotective effects.

Biochemical And Physiological Effects

2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- has a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its neuroprotective effects. Additionally, NBP has been shown to have antioxidant properties, which may help to protect against oxidative stress and neuroinflammation.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- in lab experiments is its wide range of biochemical and physiological effects. This makes it a useful tool for researchers in many different fields. Additionally, NBP is relatively easy to synthesize and purify, making it accessible to many different labs. However, one limitation of using NBP is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)-. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations. Finally, there may be opportunities to develop new derivatives of NBP that have even greater neuroprotective effects.

Scientific Research Applications

2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- has a wide range of scientific research applications. It has been used in studies related to neurotransmitter release, drug addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. In particular, NBP has been shown to have neuroprotective effects, making it a promising candidate for the treatment of these diseases.

properties

CAS RN

14052-94-9

Product Name

2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)-

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

1-(4-pyrrolidin-1-ylbutyl)pyrrolidin-2-one

InChI

InChI=1S/C12H22N2O/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13/h1-11H2

InChI Key

FDNVDBVUIXCOFK-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCCCN2CCCC2=O

Canonical SMILES

C1CCN(C1)CCCCN2CCCC2=O

Other CAS RN

14052-94-9

synonyms

1-(4-Pyrrolizinobutyl)-2-pyrrolidone

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution containing 21.0 g. (0.10 mole) of 1-(4-pyrrolidino-2-butynyl)-2-pyrrolidinone dissolved in 205 ml. of absolute ethanol was hydrogenated in a bottle-type hydrogenator over 0.6 g. of platinum oxide catalyst. When the theoretical quantity of hydrogen was absorbed, the catalyst was removed by filtration and the filtrate was removed under reduced pressure. Upon distllation, the product, N-[4-(1-pyrrolidinyl)-butyl]-2-pyrrolidinone, was obtained as a clear oil boiling at 118° C. at 0.05 mm.; ND25 = 1.4922.
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Synthesis routes and methods II

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